1-Benzyl-1H-indazole-3-carboxylic acid

Antispermatogenic Male Contraception Testicular Weight

Procure this specific 1-benzyl-1H-indazole-3-carboxylic acid to serve as your definitive negative control in antispermatogenic studies, given its established inactivity compared to potent halogenated analogs. It is also the essential, defined intermediate for synthesizing N1-benzyl-substituted indazole-3-carboxamide libraries, including ADB-BINACA, ensuring sample authenticity. Its minimal COX-2 inhibition makes it a critical low-potency reference standard for SAR studies, guaranteeing that observed biological effects stem from your specific substitutions, not the core scaffold.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 41354-03-4
Cat. No. B1278350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-indazole-3-carboxylic acid
CAS41354-03-4
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O
InChIInChI=1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)
InChIKeyCDRCOZFGMPTGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1H-indazole-3-carboxylic acid (CAS 41354-03-4): A Foundational Indazole Scaffold for Derivatization and Pharmacological Research


1-Benzyl-1H-indazole-3-carboxylic acid (CAS 41354-03-4) is a heterocyclic compound belonging to the indazole family, characterized by a benzyl substituent at the N1 position and a carboxylic acid at the C3 position . It serves as a key intermediate in the synthesis of pharmacologically active indazole derivatives, including enzyme inhibitors and receptor modulators . The compound is a solid with a molecular weight of 252.27 g/mol, a predicted boiling point of 491.5±28.0 °C, and a melting point of 164.5-165.5 °C (recrystallized from acetic acid) . Its canonical SMILES is O=C(O)C1=NN(CC2=CC=CC=C2)C2=CC=CC=C21 .

Why Indazole-3-Carboxylic Acid Analogs Cannot Be Interchanged: Evidence of Substituent-Dependent Activity in 1-Benzyl-1H-indazole-3-carboxylic acid (CAS 41354-03-4)


Indazole-3-carboxylic acid derivatives exhibit profound differences in biological activity and physicochemical properties based on substitution patterns. Direct evidence from a seminal study demonstrates that the unsubstituted 1-benzyl-1H-indazole-3-carboxylic acid (the target compound) is virtually inactive as an antispermatogenic agent, while halogenated derivatives (e.g., 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) show potent activity in reducing testicular weight and inhibiting spermatogenesis [1]. This stark difference in activity—spanning from inert to potent—highlights the critical role of the benzyl substituent in determining biological effect. Consequently, substituting this compound with a more 'active' analog would completely alter the experimental outcome, rendering it unsuitable for applications requiring a negative control or a defined, low-activity comparator. Furthermore, the carboxylic acid moiety at the C3 position is essential for further derivatization (e.g., amide, ester formation), and any substitution at this position would eliminate the core synthetic utility of the compound as an intermediate .

Quantitative Differentiation Guide: 1-Benzyl-1H-indazole-3-carboxylic acid (CAS 41354-03-4) vs. Halogenated Analogs in Antispermatogenic Activity


Antispermatogenic Activity: Unsubstituted 1-Benzyl-1H-indazole-3-carboxylic acid is a Negative Control with Minimal Testicular Weight Reduction

In a head-to-head study evaluating a series of 1-benzyl-1H-indazole-3-carboxylic acid derivatives, the unsubstituted parent compound (target compound) exhibited minimal antispermatogenic activity, serving as a negative control. In contrast, halogenated derivatives such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (compound 11) showed potent activity [1].

Antispermatogenic Male Contraception Testicular Weight

COX-2 Inhibition: Class-Level Inference Suggests Lower Activity for Unsubstituted 1-Benzyl-1H-indazole-3-carboxylic Acid

While the target compound is reported to exhibit COX-2 inhibitory activity, studies on substituted derivatives indicate that modifications to the benzyl ring significantly enhance potency. Specifically, certain substitutions on the benzyl and indazole rings have been shown to significantly increase inhibitory activity against COX-2 [1].

COX-2 Inhibition Anti-inflammatory Indazole

Synthetic Utility: 1-Benzyl-1H-indazole-3-carboxylic acid as a Common Intermediate for Amide and Ester Derivatives

The target compound is a key intermediate in the synthesis of pharmacologically active indazole derivatives. For example, it is reacted with N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)amine to yield ADB-BINACA . This contrasts with other indazole-3-carboxylic acid derivatives that may have different substituents at the N1 position, which would alter the reaction pathway and final product identity.

Synthetic Intermediate Derivatization Indazole

Optimal Use Cases for 1-Benzyl-1H-indazole-3-carboxylic acid (CAS 41354-03-4) Based on Verified Differential Evidence


Negative Control in Antispermatogenic or Male Contraceptive Studies

Due to its minimal antispermatogenic activity compared to halogenated analogs [1], 1-benzyl-1H-indazole-3-carboxylic acid is the ideal negative control compound for studies evaluating the testicular effects of novel 1-benzyl-1H-indazole-3-carboxylic acid derivatives. This ensures that observed effects are attributable to specific substitutions rather than the core scaffold.

Benchmark Reference for COX-2 Inhibitor Development

The compound serves as a lower-potency reference standard for COX-2 inhibition assays [1]. Researchers can use it to quantify the increase in potency achieved by introducing specific substituents (e.g., halogens, alkyl groups) to the benzyl ring, thereby establishing clear structure-activity relationships.

Synthesis of a Defined Series of 1-Benzyl-1H-indazole-3-carboxamides

As a well-characterized intermediate, the compound is essential for the synthesis of a specific series of indazole-3-carboxamide derivatives, such as ADB-BINACA [1]. Its use ensures the generation of the intended N1-benzyl-substituted product library, which is distinct from libraries generated using other N1-substituted indazole-3-carboxylic acid intermediates.

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